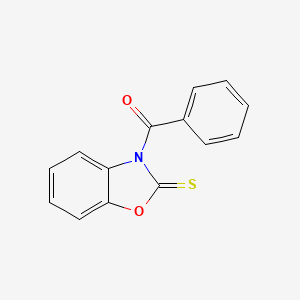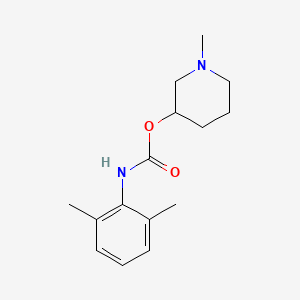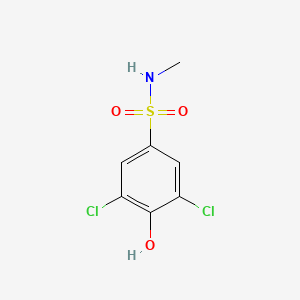
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, a methyl group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide typically involves the chlorination of 4-hydroxy-N-methylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-oxo-N-methylbenzene-1-sulfonamide.
Reduction: Formation of 3,5-dichloro-4-hydroxy-N-methylbenzene-1-amine.
Substitution: Formation of 3,5-dimethoxy-4-hydroxy-N-methylbenzene-1-sulfonamide when methoxide is used.
Applications De Recherche Scientifique
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties and its effects on microbial growth.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-methylbenzene-1-sulfonamide: Lacks the chlorine atoms and has different reactivity.
3,5-Dichloro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the sulfonamide group.
3,5-Dichloro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of the sulfonamide group.
Uniqueness
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
31972-25-5 |
|---|---|
Formule moléculaire |
C7H7Cl2NO3S |
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
3,5-dichloro-4-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-10-14(12,13)4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |
Clé InChI |
GDXVHPZEBSFJRB-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
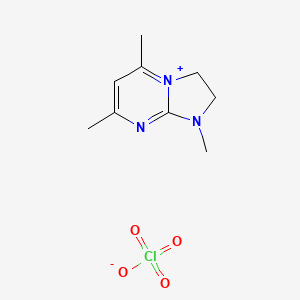


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
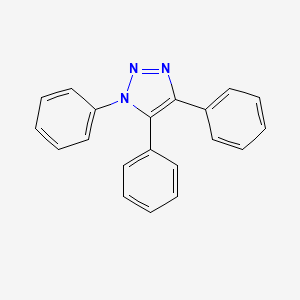
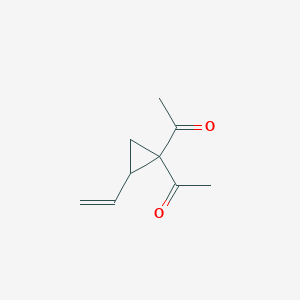
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
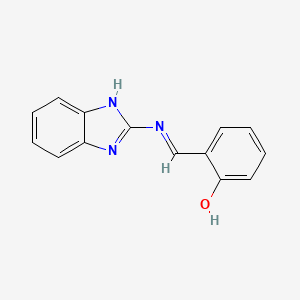
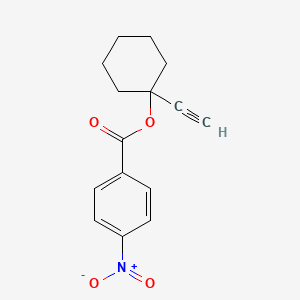
![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
